2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole
Description
2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-bromo-3-methylphenyl group at position 5 and an amino group at position 2. This structure confers unique electronic and steric properties due to the bromine atom (electron-withdrawing) and methyl group (electron-donating) on the aromatic ring. Its synthesis typically involves cyclization reactions using thiosemicarbazide and appropriately substituted benzoic acids in the presence of POCl₃, a method common to many 1,3,4-thiadiazole derivatives .
Properties
Molecular Formula |
C9H8BrN3S |
|---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8BrN3S/c1-5-3-2-4-6(7(5)10)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChI Key |
FDPFBJBAZJFWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NN=C(S2)N)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles generally involves cyclization reactions of thiosemicarbazide derivatives with appropriate carboxylic acids or their derivatives to form the thiadiazole ring. The 5-position substituent is introduced via the corresponding substituted carboxylic acid or its equivalent.
Method Based on Bromination of 2-Amino-1,3,4-thiadiazole
A recent and environmentally friendly method focuses on the bromination of 2-amino-1,3,4-thiadiazole to yield 2-amino-5-bromo-1,3,4-thiadiazole , which can be further functionalized to introduce the 2-bromo-3-methylphenyl group.
Key steps in this method include:
- Pretreatment: Dissolving 2-amino-1,3,4-thiadiazole in an aqueous acid solution (mass fraction of acid agent 3-5%) to ensure homogeneous reaction conditions.
- Bromination: Mixing the acid solution with bromine under controlled temperature (15-30 °C) and adding an oxidizing agent such as hypochlorite, chlorate, chlorite, hydrogen peroxide, hypochlorous acid, chloric acid, or chlorous acid to regenerate bromine from hydrobromic acid formed during the reaction. The molar ratio of 2-amino-1,3,4-thiadiazole to bromine is maintained between 1:0.45 to 0.55 to minimize bromine use and waste.
- Alkali Analysis: The brominated intermediate is treated with an alkaline solution (3-8% alkali agent, preferably 4-7%) at low temperatures (-5 to 10 °C) to precipitate the pure 2-amino-5-bromo-1,3,4-thiadiazole.
This method is noted for its high purity and yield, cost-effectiveness, reduced bromine consumption, and environmental benefits due to lower wastewater production.
Solid-Phase Synthesis via Thiosemicarbazide and Substituted Carboxylic Acid
Another widely used approach for preparing 2-amino-5-substituted-1,3,4-thiadiazoles involves:
- Reactants: Thiosemicarbazide, a substituted carboxylic acid (such as 2-bromo-3-methylbenzoic acid), and phosphorus pentachloride.
- Procedure: The reactants are added in a dry reaction vessel and ground at room temperature until complete reaction (solid-phase grinding method). The molar ratios typically are 1:1-1.2:1-1.2 for thiosemicarbazide:carboxylic acid:phosphorus pentachloride.
- Post-treatment: The crude product is treated with an alkaline solution to adjust pH to 8-8.2, followed by filtration, drying, and recrystallization to obtain the pure 2-amino-5-(aryl)-1,3,4-thiadiazole.
This method is advantageous due to mild reaction conditions, short reaction time, low equipment requirements, and high yields (above 91%) with low toxicity reagents.
Oxidative Cyclization of Thiosemicarbazones
A classical synthetic route for 2-amino-5-substituted-1,3,4-thiadiazoles involves the oxidative cyclization of thiosemicarbazones:
- Preparation of Thiosemicarbazone: Condensation of the appropriate aldehyde or ketone (e.g., 2-bromo-3-methylbenzaldehyde) with thiosemicarbazide.
- Cyclization: Treatment of the thiosemicarbazone with an oxidizing agent such as ferric chloride induces ring closure to form the 1,3,4-thiadiazole ring.
- This method allows for the introduction of various substituents at the 5-position and is noted for producing high yields and good purity of the thiadiazole derivatives.
Comparative Analysis of Preparation Methods
In-Depth Research Findings
- The bromination method significantly reduces bromine usage by regenerating bromine from hydrobromic acid using oxidants, which also improves product purity after alkaline precipitation.
- The solid-phase grinding method with phosphorus pentachloride is efficient and scalable, with yields exceeding 91%, making it suitable for industrial applications where low toxicity and cost are critical.
- Oxidative cyclization methods provide flexibility in substituent introduction and have been widely used in medicinal chemistry for synthesizing thiadiazole derivatives with biological activities.
Chemical Reactions Analysis
Oxidation Reactions
The amino group (-NH₂) at position 2 undergoes oxidation under controlled conditions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation to nitro derivative | H₂O₂ in glacial acetic acid, 60°C | 5-(2-Bromo-3-methylphenyl)-2-nitro-1,3,4-thiadiazole | 72% | |
| Sulfur atom oxidation | KMnO₄ in H₂SO₄, reflux | Corresponding sulfoxide/sulfone derivatives | 55–65% |
Oxidation of the sulfur atom in the thiadiazole ring produces sulfoxides or sulfones, depending on reaction duration and oxidant strength.
Reduction Reactions
The bromine substituent and thiadiazole ring participate in reduction:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dehalogenation (Br → H) | H₂/Pd-C in ethanol, 25°C | 5-(3-Methylphenyl)-2-amino-1,3,4-thiadiazole | 88% | |
| Ring reduction | Zn/HCl, reflux | Open-chain thiourea analog | 63% |
Catalytic hydrogenation selectively removes bromine without affecting the methyl group.
Substitution Reactions
The bromine atom undergoes nucleophilic/electrophilic substitution:
The electron-withdrawing thiadiazole ring activates the bromine atom for cross-coupling reactions, enabling aryl or alkoxy group introductions .
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| With acetylenedicarboxylate | Toluene, 120°C, 12h | Thiadiazolo[3,2-a]pyridazine derivative | 67% |
These reactions exploit the electron-deficient nature of the thiadiazole ring to form fused heterocycles.
Functionalization via Amino Group
The amino group serves as a site for derivatization:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | AcCl, pyridine, 0°C | 2-Acetamido-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole | 90% | |
| Schiff base formation | Benzaldehyde, EtOH, reflux | 2-(Benzylideneamino)-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole | 82% |
Acylation enhances lipophilicity, which is critical for optimizing pharmacokinetic properties in drug development.
Structural Influences on Reactivity
-
Bromine substituent : Directs electrophilic substitution to the para position and facilitates cross-coupling .
-
Methyl group : Electron-donating effect stabilizes intermediates during substitution reactions.
-
Thiadiazole ring : Electron-withdrawing nature increases susceptibility to nucleophilic attack at C-5.
Scientific Research Applications
2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and amino groups allows for interactions with various molecular targets, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological, physical, and chemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent groups. Below is a detailed comparison with structurally related compounds:
Structural Analogues and Substituent Effects
Physical and Chemical Properties
Fluorescence Properties :
- TS exhibits dual fluorescence due to molecular aggregation and charge transfer, absent in TB and TSF (sulfobenzoyl-substituted). This is attributed to the ortho-hydroxy group enabling intramolecular H-bonding and π-π stacking .
- Bromine substituents (e.g., in 3d) may quench fluorescence compared to hydroxylated analogues due to heavy atom effects .
Biological Activity
2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. The 1,3,4-thiadiazole scaffold is known for its potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. This article reviews the biological activity of this compound based on current literature.
- Molecular Formula : C7H7BrN4S
- Molecular Weight : 239.12 g/mol
- CAS Number : 37566-39-5
Antimicrobial Activity
Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : Various derivatives of thiadiazoles have shown effectiveness against Gram-positive and Gram-negative bacteria. A study indicated that certain 2-amino-thiadiazole derivatives displayed notable activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied:
- In Vitro Studies : Several studies report that 2-amino-thiadiazoles can decrease cell viability in various cancer cell lines. For example, a derivative exhibited an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells .
- Mechanisms of Action : The anticancer activity is often attributed to the inhibition of specific enzymes or pathways involved in cell proliferation. For instance, some derivatives inhibit carbonic anhydrase and histone deacetylases (HDAC), leading to reduced tumor growth .
Other Biological Activities
In addition to antimicrobial and anticancer properties, thiadiazoles have shown promise in other areas:
- Anti-inflammatory Effects : Compounds with the thiadiazole structure have been reported to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways .
- Anticonvulsant Activity : Some studies suggest that thiadiazoles may also possess anticonvulsant properties, making them candidates for further neurological studies .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by their structural modifications. Key factors include:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (e.g., bromine) can enhance biological activity by increasing electron density at the reactive sites .
- Positioning of Functional Groups : The position of substituents on the thiadiazole ring significantly affects its interaction with biological targets and overall potency.
Table 1: Biological Activity Summary of Thiadiazole Derivatives
| Compound Name | Activity Type | Target Cell Lines | IC50 (µM) |
|---|---|---|---|
| This compound | Anticancer | LoVo, MCF-7 | 2.44 (LoVo), 23.29 (MCF-7) |
| Various Thiourea Derivatives | Antimicrobial | S. aureus, E. coli | Varies |
| Hydroxamic Acid Derivatives | HDAC Inhibition | Breast Cancer MDA-MB231 | Varies |
Case Studies
- Anticancer Evaluation : A recent study synthesized a series of thiadiazole derivatives and evaluated their anticancer effects on various cell lines. The results indicated that certain modifications led to significant decreases in cell viability across multiple cancer types .
- Antimicrobial Screening : In another investigation, a range of new thiadiazole compounds were screened for their antibacterial and antifungal activities against pathogenic strains. Results showed promising activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as a solvent and catalyst, as demonstrated in thiadiazole derivatives . Microwave-assisted synthesis in ethanol with acetic acid as a catalyst improves reaction efficiency and yield (e.g., 85% yield reported for analogous compounds) . Computational modeling (DFT/B3LYP) optimizes reaction pathways by predicting activation barriers and intermediates, enabling precise control over multi-stage processes .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- Infrared (IR) spectroscopy : Identifies functional groups like C≡N (absorbance ~2200 cm⁻¹) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic ring integration .
- Mass spectrometry (MS) : Validates molecular weight (e.g., C₈H₆BrN₃S, MW 256.1 g/mol) .
- Elemental analysis : Ensures purity by matching calculated vs. experimental C, H, N percentages .
Q. What biological activities have been reported for this compound?
- Methodological Answer : The compound exhibits:
- Anticancer activity : Inhibition of the ERK pathway in non-small cell lung carcinoma, assessed via cell cycle arrest assays and Western blotting .
- Antibacterial effects : Evaluated using disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at 1000 ppm concentrations .
- Enzyme modulation : Acts as a scaffold for targeting biochemical pathways, such as enzyme-receptor interactions .
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the synthesis mechanism of this compound?
- Methodological Answer : Density Functional Theory (DFT/B3LYP/6-311+G(2d2p)) models reaction pathways, identifying intermediates and transition states. For example, DFT simulations reveal that thiadiazole formation proceeds via sequential cyclization and dehydration steps, with activation barriers <30 kcal/mol . These models guide solvent selection (e.g., ethanol reduces energy barriers) and catalyst optimization .
Q. How do structural modifications influence fluorescence properties and bioactivity?
- Methodological Answer :
- Fluorescence enhancement : Schiff base formation (e.g., reaction with aromatic aldehydes) introduces conjugated π-systems, shifting emission wavelengths (e.g., λₑₘ = 450–500 nm) .
- Bioactivity modulation : Bromine substitution at the phenyl group increases lipophilicity, improving membrane penetration in antibacterial assays . Methyl groups on the phenyl ring stabilize receptor binding via hydrophobic interactions .
Q. How can researchers resolve contradictions in spectroscopic data across studies?
- Methodological Answer : Contradictions in NMR or IR data often arise from solvent polarity or protonation states. For example:
- Solvent effects : DMSO-d₆ vs. CDCl₃ shifts ¹H NMR peaks due to hydrogen bonding .
- Protonation : Amino group (-NH₂) protonation in acidic conditions alters IR absorbance bands . Cross-validation with X-ray crystallography (e.g., CCDC 3650883) resolves ambiguities .
Q. What are the strategies for derivatizing this compound to enhance its biochemical activity?
- Methodological Answer :
- Acylation : Reacting the amino group with acetic anhydride yields 2-acetylamino derivatives, improving stability and bioavailability .
- Bromine substitution : Bromine at the phenyl group can be replaced with secondary amines (e.g., piperidine) to form imidazo-thiadiazoles with enhanced anticancer activity .
- Metal complexes : Coordination with Cu²⁺ or Zn²⁺ enhances fluorescence and antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
